Bis-PEG2-acid

Description

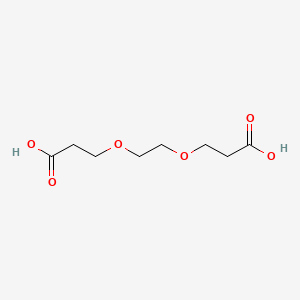

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51178-68-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101167268 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51178-68-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG2-acid for Drug Development Professionals

Introduction to Bis-PEG2-acid: A Versatile Homobifunctional Linker

This compound, chemically known as 3,3'-(ethane-1,2-diylbis(oxy))dipropionic acid, is a homobifunctional crosslinker that plays a important role in the field of bioconjugation and drug delivery. Its structure features two terminal carboxylic acid groups separated by a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the covalent attachment of two amine-containing molecules, making it an invaluable tool for researchers and scientists in the development of complex biomolecules such as antibody-drug conjugates (ADCs).

The hydrophilic nature of the PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in biological systems.[][2] Furthermore, the defined length of the PEG chain provides precise control over the distance between the conjugated molecules, which can be essential for maintaining their biological activity. By preventing aggregation and shielding epitopes, PEG linkers like this compound can also reduce the immunogenicity of the final conjugate.[2][]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in bioconjugation, and its application in the context of targeted cancer therapy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug development. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₆ | [4] |

| Molecular Weight | 206.19 g/mol | [4] |

| CAS Number | 19364-66-0 | [5] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Water, DMF, DMSO | [6] |

| Functional Groups | Two terminal carboxylic acids | [6] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis can be valuable for researchers. A representative, though not exhaustive, synthetic approach is outlined below. The synthesis of the related compound, 3,3'-((oxybis(ethane-2,1-diyl)bis(oxyl))dianiline, involves the reaction of 3,3-((oxybis (ethane-2,1-diyl) bis (oxyl) dianline in ethanol (B145695) with the addition of glacial acetic acid, followed by a reflux.[7]

Experimental Protocol: Conjugation of a Payload to an Antibody using this compound

The primary application of this compound is the conjugation of molecules, such as cytotoxic payloads, to antibodies to create ADCs. The following protocol outlines a general two-step procedure for this conjugation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid groups of this compound for reaction with primary amines on the antibody.

Materials:

-

This compound

-

Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: PBS, pH 7.2-8.0

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Workflow for Antibody-Payload Conjugation:

Caption: General workflow for the conjugation of a payload to an antibody using this compound.

Detailed Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

In a separate tube, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over this compound is recommended.[8]

-

Add the EDC/NHS solution to the this compound solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[9]

-

-

Conjugation to the Antibody:

-

Add the activated this compound solution to the antibody solution in Conjugation Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[9] A 10- to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized for the specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Conjugation of the Payload:

-

Dissolve the amine-containing payload in an appropriate solvent.

-

Add the payload solution to the antibody-linker conjugate solution. The molar ratio of the payload to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add a quenching solution to stop the reaction.[9]

-

Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.

-

Application in Targeted Cancer Therapy: HER2-Positive Breast Cancer

A prominent application of this technology is in the development of ADCs for the treatment of HER2-positive breast cancer. The HER2 receptor is overexpressed on the surface of these cancer cells, making it an ideal target for antibody-directed therapy.[10][11]

HER2 Signaling Pathway and ADC Mechanism of Action:

The HER2 signaling pathway plays a crucial role in cell proliferation and survival. When an ADC, such as one synthesized with Trastuzumab and a cytotoxic payload linked by this compound, binds to the HER2 receptor, it is internalized by the cancer cell. Inside the cell, the ADC is trafficked to the lysosome, where the linker is ideally cleaved, releasing the potent cytotoxic payload and leading to cell death.[11][12]

Caption: Mechanism of action of a HER2-targeted ADC.

Quantitative Data and Characterization

The efficacy and safety of an ADC are critically dependent on its drug-to-antibody ratio (DAR). A low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[13] While specific quantitative data for this compound is not extensively available in the searched literature, the following table presents typical ranges and effects observed with short PEG linkers in ADCs.

| Parameter | Typical Value/Effect | Analytical Technique | Reference |

| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, RP-HPLC, Mass Spectrometry | [13] |

| In Vivo Half-Life | Short PEG linkers may lead to faster clearance compared to longer PEGs | ELISA, LC-MS | [14][15] |

| Solubility | Increased | Visual assessment, SEC | [] |

| Aggregation | Reduced | SEC, DLS | [] |

Methods for Determining Drug-to-Antibody Ratio (DAR):

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate light and heavy chains of the antibody to determine the distribution of the payload.[16]

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC or its subunits, allowing for the calculation of the average DAR.[17]

Conclusion

This compound is a valuable and versatile tool for drug development professionals, particularly in the construction of antibody-drug conjugates. Its well-defined structure, hydrophilic nature, and homobifunctional reactivity allow for the creation of complex bioconjugates with improved physicochemical properties. A thorough understanding of its properties and the application of robust experimental protocols are key to harnessing its full potential in the development of next-generation targeted therapeutics. Further research to quantify the specific impact of the this compound linker on the in vivo performance of ADCs will be crucial for its continued and optimized application in medicine.

References

- 2. labinsights.nl [labinsights.nl]

- 4. 3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid [sigmaaldrich.com]

- 5. conju-probe.com [conju-probe.com]

- 6. This compound, 19364-66-0 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Bis-PEG2-acid: A Technical Guide to Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, also known by its systematic name 3,3'-(ethane-1,2-diylbis(oxy))dipropanoic acid, is a homobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure features a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups.[4][5] This symmetrical design allows for the covalent linkage of molecules containing primary amine groups, facilitating the creation of well-defined bioconjugates. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool in the development of therapeutics and diagnostics.[6][7] This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including a detailed experimental protocol for a typical conjugation reaction.

Chemical Structure and Properties

This compound is a well-characterized molecule with the chemical formula C8H14O6 and a molecular weight of approximately 206.19 g/mol .[2][4] The presence of the flexible diethylene glycol spacer and the terminal carboxyl groups dictates its chemical reactivity and physical properties.[4]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing conjugation experiments, as well as for understanding the behavior of the resulting conjugates in biological systems.

| Property | Value | References |

| Molecular Formula | C8H14O6 | [2][4] |

| Molecular Weight | 206.19 g/mol | [2][4][9] |

| CAS Number | 19364-66-0 | [2][4][10] |

| Appearance | White to off-white solid | [10] |

| Melting Point | 66 °C | [4] |

| Boiling Point | 407.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.0869 g/cm³ (at 4 °C) | [4] |

| pKa | 3.97 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in water, DMF, DMSO | [4][11] |

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a variety of applications, primarily centered around the covalent linkage of biomolecules.

-

Bioconjugation: this compound is extensively used to conjugate proteins, peptides, antibodies, and other biomolecules.[1][3] The resulting conjugates can be used for various purposes, including immunoassays, affinity chromatography, and targeted drug delivery.

-

Drug Delivery: By linking a therapeutic agent to a targeting moiety (e.g., an antibody), this compound can be used to create antibody-drug conjugates (ADCs).[2] The hydrophilic PEG spacer can improve the pharmacokinetic profile of the drug.[7]

-

PROTAC Synthesis: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[10]

-

Surface Modification: The carboxylic acid groups can be used to modify surfaces, such as nanoparticles or microplates, to introduce a hydrophilic layer and provide functional groups for further immobilization of biomolecules.[6]

Core Reactivity: Amide Bond Formation

The primary application of this compound relies on the reaction of its terminal carboxylic acid groups with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][4][5]

The role of EDC is to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This two-step process, often performed in a single pot, increases the efficiency of the conjugation reaction and reduces the likelihood of side reactions.

Caption: Workflow for amine conjugation using this compound.

Experimental Protocols

The following is a general protocol for the conjugation of a protein to another amine-containing molecule using this compound as a crosslinker. This protocol should be optimized for the specific molecules being conjugated.

Two-Step EDC/NHS Crosslinking Protocol

Materials:

-

This compound

-

Protein to be modified (Protein 1)

-

Amine-containing molecule to be conjugated (Molecule 2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

Part A: Activation of this compound

-

Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.

-

Reaction Setup: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 1-10 mM.

-

Activation: Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar excess (typically 1.5-2 fold) of EDC and NHS over this compound is recommended.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step generates the amine-reactive NHS ester of this compound.

Part B: Conjugation to Protein 1

-

Buffer Exchange (Optional): If desired, the activated this compound can be purified from excess EDC and NHS byproducts using a desalting column equilibrated with Activation Buffer.

-

Protein Preparation: Ensure Protein 1 is in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Conjugation: Add the activated this compound solution to the Protein 1 solution. The molar ratio of the linker to the protein should be optimized to achieve the desired degree of labeling.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

Part C: Conjugation to Molecule 2 and Purification

-

Buffer Exchange: Remove excess, unreacted this compound linker from the modified Protein 1 using a desalting column or dialysis, exchanging the buffer to the Conjugation Buffer (pH 7.2-8.0).

-

Second Conjugation: Add Molecule 2 to the purified, linker-modified Protein 1. The optimal molar ratio will depend on the specific molecules.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining amine-reactive groups. Incubate for 15-30 minutes.

-

Purification: Purify the final conjugate from excess reagents and unconjugated molecules using an appropriate method such as size-exclusion chromatography or dialysis.

Caption: Step-by-step experimental workflow diagram.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways, its application in creating tools like PROTACs has significant implications for modulating cellular signaling. A PROTAC utilizing a this compound linker can induce the degradation of a target protein, thereby inhibiting its downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bis-PEG-acid | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

An In-depth Technical Guide to Bis-PEG2-acid (CAS No. 19364-66-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG2-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and experimental protocols, offering a valuable resource for professionals in the life sciences.

Core Concepts and Physicochemical Properties

This compound, systematically named 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid, is a polyethylene (B3416737) glycol (PEG) derivative characterized by a two-unit ethylene (B1197577) glycol spacer flanked by two terminal carboxylic acid groups.[1][2][3] This structure imparts hydrophilicity, enhancing the solubility of conjugated molecules in aqueous environments, a critical attribute for biological applications.[2][3][4][5][6]

The terminal carboxylic acids are the reactive handles of the molecule, enabling the formation of stable amide bonds with primary and secondary amines in the presence of carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or coupling reagents such as HATU.[1][2][5][6] This reactivity makes this compound an ideal linker for covalently connecting two amine-containing molecules.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19364-66-0 | [1][2][3][5][6][7][8] |

| Molecular Formula | C₈H₁₄O₆ | [1][5][7] |

| Molecular Weight | 206.19 g/mol | [1][7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 407.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.0869 g/cm³ (at 4 °C) | [1] |

| Solubility | Soluble in Water, DMF, DMSO | [1][2][5] |

| Purity | ≥97% (typical) | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [7] |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of scientific research and pharmaceutical development.

-

PROTACs Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker's length and flexibility are crucial for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Bioconjugation: It serves as a homobifunctional crosslinker to conjugate biologically active molecules, such as peptides, proteins, and antibodies, to other molecules or surfaces.[2] This is fundamental in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and immobilized enzymes.

-

Drug Delivery: The hydrophilic PEG spacer can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents.[1][4] By linking a drug to a targeting moiety or a nanoparticle, this compound can contribute to the development of targeted drug delivery systems.

-

Surface Modification: It is used to modify surfaces, such as those of biosensors and nanoparticles, to reduce non-specific protein binding and improve biocompatibility.[6]

-

Polymer Science: The two carboxylic acid groups allow it to act as a building block for the synthesis of complex polymers like block copolymers and dendrimers.[2]

-

Cosmetics: In the cosmetics industry, it can be used as a solubilizing agent for active ingredients.[2]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action involving molecules synthesized with this compound as a linker is the PROTAC pathway. The linker itself is not biologically active but plays a critical structural role in enabling the proximity-induced degradation of a target protein.

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols and Methodologies

The following sections provide detailed experimental protocols for the use of this compound in bioconjugation.

General Protocol for Two-Step Amide Coupling using EDC/NHS Chemistry

This protocol describes the general procedure for conjugating an amine-containing molecule to a carboxylate-containing molecule (or surface) using this compound as the linker. This two-step process minimizes self-conjugation of the amine-containing molecule.

Materials:

-

This compound (CAS 19364-66-0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing molecule (Molecule-NH₂)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL).

-

-

Activation of this compound:

-

In a reaction tube, dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.

-

Add EDC and NHS (or sulfo-NHS) to a final concentration of 5-10 mM each.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Amine-containing Molecule:

-

Dissolve the amine-containing molecule (Molecule-NH₂) in Coupling Buffer.

-

Add the activated this compound solution to the Molecule-NH₂ solution. A 10- to 20-fold molar excess of the activated linker may be used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate to remove excess linker and unreacted molecules using an appropriate method such as size-exclusion chromatography or dialysis.

-

Example Experimental Workflow: Solid-Phase PROTAC Synthesis

This workflow outlines the key steps in synthesizing a PROTAC on a solid support, where a linker like this compound could be utilized.

Caption: A generalized experimental workflow for the solid-phase synthesis of a PROTAC molecule.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental procedures should be conducted by qualified personnel in a suitable laboratory environment.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 19364-66-0 | BroadPharm [broadpharm.com]

- 3. This compound, CAS 19364-66-0 | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 19364-66-0 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 19364-66-0|this compound|BLD Pharm [bldpharm.com]

The Core Mechanism of Bis-PEG2-acid Linkers: An In-depth Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a potent payload is a critical determinant of both efficacy and safety. Among the diverse array of linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical properties of complex bioconjugates. This technical guide delves into the core mechanism of action of a specific and widely utilized hydrophilic spacer: the Bis-PEG2-acid linker. This homobifunctional linker, characterized by two polyethylene glycol units flanked by terminal carboxylic acid groups, plays a pivotal role in the design and performance of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide will provide a comprehensive overview of the structure and function of this compound linkers, detailed experimental protocols for their application, quantitative data to inform development decisions, and visual diagrams of relevant biological pathways and experimental workflows.

Core Principles of this compound Linkers

The fundamental role of the this compound linker is to covalently connect two molecular entities while imparting specific, advantageous properties to the resulting conjugate. Its mechanism of action is rooted in its distinct structural features: the hydrophilic PEG spacer and the terminal carboxylic acid reactive groups.

Enhancing Solubility and Physicochemical Properties

A primary challenge in the development of ADCs and PROTACs is the often poor aqueous solubility of the cytotoxic payloads or small molecule inhibitors. The incorporation of the hydrophilic this compound linker significantly enhances the overall water solubility of the conjugate. The ether oxygen atoms within the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that can prevent aggregation and improve the biopharmaceutical properties of the molecule.[1][2] This enhanced solubility is crucial for formulation, stability, and in vivo delivery.[1]

Modulating Pharmacokinetics

The PEG component of the linker can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life.[3][4][5] This extended exposure can lead to greater accumulation of the therapeutic agent in the target tissue, potentially enhancing its efficacy.[4][5]

Providing a Flexible Spacer

The this compound linker provides a flexible spacer between the targeting moiety (e.g., an antibody or a protein-of-interest ligand) and the functional payload. This spatial separation is critical to ensure that each component can adopt its optimal conformation for biological activity without steric hindrance. In PROTACs, the linker length and flexibility are crucial for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[6]

Mechanism of Conjugation

This compound is a homobifunctional linker, meaning it has two identical reactive groups.[7] The terminal carboxylic acids can be readily activated to react with primary or secondary amines on the targeting protein, payload, or other molecules to form stable amide bonds.[7] This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8] The NHS ester intermediate is more stable than the EDC-activated acid and reacts efficiently with amines to form the final amide linkage.[8]

Quantitative Data on PEG Linker Performance

While specific head-to-head comparative studies detailing the quantitative performance of this compound against a wide range of other linkers are not extensively available in the public domain, the following tables summarize representative data from studies on ADCs with PEG linkers of varying lengths. This data provides valuable insights into the expected impact of PEGylation on key biopharmaceutical parameters.

Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy

| Linker Type | Payload | Target | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition, %) | Reference |

| No PEG | MMAE | HER2 | ~1 | ~70 | [4][5] |

| PEG4 | MMAE | HER2 | ~6.5 | ~85 | [4][5] |

| PEG10 | MMAE | HER2 | ~22.5 | >90 | [4][5] |

Note: This table presents representative data to illustrate the general trend of increasing PEG linker length on ADC performance. Actual values are highly dependent on the specific antibody, payload, and tumor model.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

| Linker Type | Half-life Extension (fold increase) | Reference |

| No PEG | 1 | [4][5] |

| PEG4 | 2.5 | [4][5] |

| PEG10 | 11.2 | [4][5] |

Note: This table illustrates the general impact of PEGylation on the circulation half-life of an ADC.

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound linkers in the synthesis and characterization of ADCs and PROTACs.

Protocol for Two-Step ADC Synthesis using this compound

This protocol describes the synthesis of an ADC where a this compound linker is first conjugated to an amine-containing payload, and the resulting payload-linker intermediate is then conjugated to the antibody.

Step 1: Synthesis of Payload-PEG2-acid Intermediate

-

Activation of this compound:

-

Dissolve this compound (1.2 equivalents) in anhydrous Dimethylformamide (DMF).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The resulting solution contains the activated mono-NHS ester of this compound.

-

-

Conjugation to Amine-Containing Payload:

-

Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of activated mono-NHS ester of this compound to the payload solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Purification of Payload-PEG2-acid Intermediate:

-

Upon completion, purify the payload-PEG2-acid intermediate by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][]

-

Lyophilize the pure fractions to obtain the final product.

-

Step 2: Conjugation of Payload-PEG2-acid to Antibody

-

Activation of Payload-PEG2-acid:

-

Dissolve the purified payload-PEG2-acid (5-10 fold molar excess over the antibody) in anhydrous DMF.

-

Add EDC (1.2 equivalents relative to the payload-linker) and NHS (1.2 equivalents relative to the payload-linker).

-

Stir the reaction at room temperature for 30 minutes to generate the NHS ester-activated payload-linker.

-

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.4-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Slowly add the activated payload-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

-

Purification of the ADC:

-

Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

-

Protocol for PROTAC Synthesis using this compound

This protocol outlines a stepwise approach for synthesizing a PROTAC using a this compound linker.

-

Synthesis of (E3 Ligase Ligand)-PEG2-acid:

-

Follow the procedure in Step 1 of the ADC synthesis protocol, using an amine-functionalized E3 ligase ligand as the starting material to be conjugated to the mono-activated this compound.

-

-

Activation of (E3 Ligase Ligand)-PEG2-acid:

-

Dissolve the purified (E3 Ligase Ligand)-PEG2-acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

-

Conjugation to Protein of Interest (POI) Ligand:

-

Add a solution of the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF to the activated E3-linker solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification of the PROTAC:

-

Purify the final PROTAC product by preparative HPLC.[9][]

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

-

Characterization of this compound Conjugates

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC or PROTAC.

-

Drug-to-Antibody Ratio (DAR) Determination (for ADCs):

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.[12]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can determine the distribution of different DAR species and the average DAR.[1][13]

-

-

Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the final conjugate preparation.[]

-

-

In Vitro Stability:

-

In Vitro Potency:

-

Cell Viability Assays (for ADCs): Determine the half-maximal inhibitory concentration (IC50) of the ADC in target cancer cell lines using assays such as MTT or CellTiter-Glo.

-

Protein Degradation Assays (for PROTACs): Measure the degradation of the target protein in cells treated with the PROTAC using techniques like Western blotting or targeted mass spectrometry. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are key parameters.[16]

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to therapeutics utilizing this compound linkers.

Signaling Pathways

References

- 1. e-b-f.eu [e-b-f.eu]

- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bis-PEG-acid | BroadPharm [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. enovatia.com [enovatia.com]

- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 16. m.youtube.com [m.youtube.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, a homobifunctional crosslinker, is a cornerstone in modern bioconjugation and drug delivery systems. Its polyethylene (B3416737) glycol (PEG) backbone imparts hydrophilicity, a critical attribute for molecules intended for biological applications. Understanding the aqueous solubility of this compound is paramount for researchers and formulators to ensure homogeneity in reaction mixtures, predict bioavailability, and design stable drug conjugates. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, including a detailed experimental protocol for its determination and a comparative analysis with structurally related molecules.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics strongly suggest high aqueous solubility. The presence of two carboxylic acid moieties and a flexible diethylene glycol spacer enhances its interaction with water molecules through hydrogen bonding.

Comparative Aqueous Solubility of Structurally Related Dicarboxylic Acids

To provide a contextual understanding of this compound's expected solubility, the following table summarizes the aqueous solubility of several short-chain dicarboxylic acids. This data illustrates the impact of the carbon chain length on water solubility. Glutaric acid, with a five-carbon backbone, is notably highly soluble in water[1][2][3]. Given that this compound possesses a longer, more flexible, and hydrophilic ether-containing backbone, it is reasonable to infer that its aqueous solubility is also substantial.

| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Aqueous Solubility (g/L) | Temperature (°C) |

| Succinic Acid | HOOC-(CH₂)₂-COOH | 118.09 | 80[4] | 20 |

| Glutaric Acid | HOOC-(CH₂)₃-COOH | 132.12 | >500 (over 50% w/w)[2][3] | Room Temperature |

| Adipic Acid | HOOC-(CH₂)₄-COOH | 146.14 | 24[5] | 25 |

Factors Influencing the Aqueous Solubility of this compound

The solubility of dicarboxylic acids in water is influenced by a delicate balance of intermolecular forces:

-

Hydrogen Bonding: The two terminal carboxylic acid groups of this compound can act as both hydrogen bond donors and acceptors, readily interacting with water molecules.

-

Hydrophilic PEG Spacer: The diethylene glycol unit in the core of the molecule contains ether linkages, which are known to be hydrophilic and contribute significantly to water solubility.

-

pH: As a dicarboxylic acid, the solubility of this compound is expected to be pH-dependent. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more water-soluble than the protonated form.

-

Temperature: Generally, the solubility of solid compounds in a liquid solvent increases with temperature.

Experimental Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the aqueous solubility of this compound at a specified temperature and pH.

Materials:

-

This compound (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

Appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired aqueous solvent (e.g., purified water or buffer) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the aqueous solubility in units such as mg/mL or mol/L at the specified temperature and pH.

-

Visualizing Workflows and Molecular Interactions

To further aid in the understanding of this compound's application and function, the following diagrams illustrate a typical bioconjugation workflow and the logical relationship of its crosslinking function.

References

The Hydrophilic Heart of Bioconjugation: An In-depth Technical Guide to the Bis-PEG2-acid Linker

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development, enhancing the therapeutic properties of molecules ranging from small drug payloads to large biologics.[1][2][3] At the heart of this strategy are the linkers that connect the PEG moiety to the molecule of interest. This technical guide delves into the core of a widely utilized hydrophilic spacer: Bis-PEG2-acid. This short, discrete PEG linker offers a unique combination of hydrophilicity, biocompatibility, and defined chemical reactivity, making it an invaluable tool in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]

Core Properties and Advantages of the this compound Spacer

This compound, with its two terminal carboxylic acid groups, is a homobifunctional linker.[6][7] The defining feature of this molecule is its hydrophilic PEG spacer, which confers several advantageous properties to the conjugated molecule.[8][9] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, leading to high aqueous solubility.[1][10] This enhanced hydrophilicity is crucial for improving the solubility of hydrophobic drug payloads, enabling viable intravenous formulations.[1][10]

The flexible PEG chain also creates a protective hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system.[1][10] This "stealth" effect can lead to a longer circulation half-life and reduced immunogenicity.[11] The defined, short length of the this compound linker provides optimal spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and antibodies.[10]

Physicochemical and Quantitative Data

The selection of a linker in drug development is a data-driven process. The following tables summarize the key physicochemical properties of this compound and provide examples of the quantitative impact of PEGylation on therapeutic molecules.

| Property | Value | Reference |

| Chemical Formula | C8H14O6 | [1][12] |

| Molecular Weight | 206.19 g/mol | [1][12] |

| Melting Point | 66 °C | [1] |

| Boiling Point (Predicted) | 407.1 ± 35.0 °C | [1] |

| Density (at 4 °C) | 1.0869 g/cm³ | [1] |

| pKa (Predicted) | 3.97 ± 0.10 | [1] |

| Solubility | Soluble in Water, DMF, DMSO | [1][12] |

| Solubility in DMSO | 100 mg/mL (484.99 mM) | [2] |

Table 1: Physicochemical Properties of this compound

| Parameter | Unconjugated Cyt-c | PEGylated Cyt-c (Cyt-c-PEG-8) | Reference |

| Half-life at 70°C | 4.00 h | 9.05 h | [11] |

| Residual Activity after 60 days at 25°C | ~40% | ~75% | [8] |

Table 2: Impact of PEGylation on Protein Stability (Example with Cytochrome c)

| Conjugate | Clearance Rate | Half-life (t1/2) | Reference |

| Non-PEGylated Antibody | Slower | Longer | [7] |

| PEGylated Antibody (short PEG8 linker) | Faster | Shorter | [7] |

Table 3: In Vivo Pharmacokinetics of a PEGylated Antibody (Example with a short PEG linker) . Note: While longer PEG chains generally prolong half-life, this study demonstrates that short PEG linkers can alter pharmacokinetics to achieve desirable outcomes like high-contrast imaging.[7]

Experimental Protocols

The utility of this compound lies in its ability to be readily conjugated to amine-containing molecules through the formation of stable amide bonds. This is typically achieved by activating the terminal carboxylic acid groups.

Protocol 1: Activation of this compound and Conjugation to a Protein (e.g., Antibody)

This protocol describes the two-step EDC/NHS chemistry for conjugating this compound to a protein.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Activation Buffer: 0.1 M MES, pH 4.5-5.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, add the desired amount of this compound stock solution.

-

Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the activated linker over the protein is recommended, though the optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Synthesis of a PROTAC using a PEG Linker (Representative)

This protocol provides a general workflow for the synthesis of a PROTAC using a hydroxy-PEG-acid linker, which can be adapted for this compound by protecting one of the carboxylic acid groups.

Step 1: Coupling of the Protein of Interest (POI) Ligand

-

Dissolve the hydroxy-PEG-acid linker, HATU, and DIPEA in anhydrous DMF.

-

Add a solution of the amine-functionalized POI ligand in anhydrous DMF.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS.

-

Purify the POI-linker intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC

-

Dissolve the POI-linker intermediate in anhydrous DCM and add triethylamine.

-

Cool to 0°C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) in anhydrous DCM.

-

Stir for 4-6 hours at room temperature and monitor by LC-MS to confirm the formation of the tosylated intermediate.

-

Concentrate the reaction mixture and dissolve the crude intermediate and the amine-containing E3 ligase ligand in anhydrous DMF.

-

Add DIPEA and stir the reaction at 60°C overnight under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.

Visualizing the Role of this compound

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language).

References

- 1. Cas 19364-66-0,this compound | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peg stability [finchtrade.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. purepeg.com [purepeg.com]

- 11. nhsjs.com [nhsjs.com]

- 12. This compound, 19364-66-0 | BroadPharm [broadpharm.com]

The Pivotal Role of Terminal Carboxylic Acid Groups in Bis-PEG2-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG2-acid, a homobifunctional crosslinker, is a cornerstone in modern bioconjugation and drug delivery. Its utility is intrinsically linked to the two terminal carboxylic acid groups that adorn its short polyethylene (B3416737) glycol (PEG) chain. This technical guide delves into the core functionalities imparted by these carboxylic acid moieties, providing an in-depth exploration of their reactivity, the stability of the resultant amide bonds, and their profound impact on the physicochemical properties of the conjugates. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to empower researchers in harnessing the full potential of this compound in their scientific endeavors.

Introduction: The Molecular Architecture and Significance of this compound

This compound, chemically known as 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoic acid, is characterized by a short, hydrophilic PEG spacer flanked by a carboxylic acid group at each terminus. This seemingly simple architecture belies a versatile functionality that has positioned it as a critical tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.

The strategic placement of the terminal carboxylic acid groups is the linchpin of its utility. These groups serve as reactive handles for the covalent attachment to amine-containing molecules, a ubiquitous functional group in biomolecules such as proteins, peptides, and antibodies. The intervening PEG2 spacer, while short, plays a crucial role in enhancing the aqueous solubility of the linker and the resulting conjugate, a vital property for biological applications.

The Chemistry of the Terminal Carboxylic Acid Groups: Reactivity and Amide Bond Formation

The carboxylic acid groups of this compound are the focal point of its chemical reactivity. While inherently stable, they can be readily activated to facilitate covalent bond formation with primary and secondary amines, leading to the creation of a highly stable amide linkage.

Activation of Carboxylic Acids

To achieve efficient conjugation, the carboxylic acid groups must be converted into a more reactive species. This is typically accomplished through the use of carbodiimide (B86325) reagents, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds via a two-step mechanism:

-

O-acylisourea intermediate formation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

NHS ester formation: This intermediate can then react with an amine. However, to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines.

Other activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed and are known for their high efficiency.

Amide Bond Stability

The resulting amide bond is characterized by its exceptional stability under physiological conditions. Amide bonds are generally resistant to hydrolysis in neutral aqueous solutions. While hydrolysis can occur under strong acidic or basic conditions and at elevated temperatures, the amide linkage formed via this compound is considered practically irreversible under typical biological settings, ensuring the integrity of the conjugate. The half-life of an amide bond at pH 7 is estimated to be several hundred years.

Physicochemical Properties and Quantitative Data

The incorporation of this compound into a molecule imparts several desirable physicochemical properties, primarily driven by the hydrophilic nature of the PEG spacer.

Solubility Enhancement

A key advantage of PEGylation, even with a short PEG2 chain, is the enhancement of aqueous solubility. This is particularly beneficial for hydrophobic drugs or biomolecules, facilitating their formulation and administration in aqueous media.

Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C8H14O6 | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 407.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.0869 g/cm³ (at 4 °C) | [1] |

| pKa | 3.97 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Water, DMF, DMSO | [1] |

Reaction Conditions and Efficiency

The efficiency of the conjugation reaction is highly dependent on the reaction conditions. The following table summarizes key parameters for the EDC/NHS activation of carboxylic acids.

| Parameter | Recommended Condition | Rationale |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS reaction to form the NHS ester, minimizing hydrolysis. |

| Conjugation pH | 7.2 - 8.5 | A compromise to ensure a sufficient concentration of deprotonated, nucleophilic amines on the target molecule while minimizing NHS ester hydrolysis. |

| Molar Ratio (EDC:NHS:Acid) | 2-10 : 1.2-5 : 1 | A molar excess of EDC and NHS is used to drive the reaction towards the formation of the NHS ester. |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature. |

| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Allows for efficient reaction between the NHS ester and the amine. |

Note: The optimal conditions may vary depending on the specific biomolecule being conjugated and should be empirically determined.

Experimental Protocols

General Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol outlines a general two-step, one-pot procedure for conjugating this compound to a protein.

Materials:

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Protein solution in Coupling Buffer (e.g., 1-10 mg/mL)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

-

Add the EDC and Sulfo-NHS stock solutions to achieve the desired molar excess (e.g., 5-fold molar excess of EDC and 2-fold molar excess of Sulfo-NHS relative to this compound).

-

Incubate the reaction mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.

-

The molar ratio of the activated linker to the protein should be optimized based on the desired degree of labeling. A starting point is a 10- to 20-fold molar excess of the linker.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification and Characterization:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed) and mass spectrometry to determine the degree of labeling.

-

The Influence of the Short PEG2 Spacer

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While longer PEG chains are often employed to maximize solubility and in vivo circulation time, the short PEG2 spacer in this compound offers distinct advantages in certain applications.

-

Reduced Steric Hindrance: The compact nature of the PEG2 linker can minimize steric hindrance, which is particularly important when conjugating to sterically crowded sites on a biomolecule or when the proximity of the conjugated molecules is critical for function (e.g., in some PROTAC designs).

-

Maintained Biological Activity: In cases where a long PEG chain might interfere with the biological activity of a protein or peptide by masking its active site, a short linker like this compound can be advantageous.

-

Pharmacokinetics: While longer PEG chains generally prolong circulation half-life, shorter PEG linkers can lead to faster clearance, which may be desirable in applications such as imaging where rapid background clearance is needed to achieve a high signal-to-noise ratio.

Conclusion

The terminal carboxylic acid groups of this compound are the defining feature that enables its widespread use as a versatile crosslinking agent. Their ability to be efficiently activated to form stable amide bonds with amine-containing molecules provides a robust and reliable method for the synthesis of well-defined bioconjugates. The short PEG2 spacer offers a balance of enhanced solubility and minimal steric hindrance, making this compound an ideal choice for a diverse range of applications in drug delivery, diagnostics, and fundamental biological research. A thorough understanding of the chemistry of these terminal groups and the factors influencing the conjugation reaction is paramount for researchers aiming to leverage the full potential of this powerful molecular tool.

References

Bis-PEG2-acid as a Homobifunctional Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG2-acid, a homobifunctional crosslinker, is a valuable tool in bioconjugation and drug development. Its structure features a central hydrophilic diethylene glycol (PEG2) spacer flanked by two terminal carboxylic acid groups. This symmetrical design allows for the covalent linkage of two molecules possessing primary amine groups, forming stable amide bonds. The inclusion of the PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making this compound a versatile reagent for creating antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other advanced bioconjugates.[1][2][3][4][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is characterized by its defined molecular weight and structure, which ensures reproducibility in crosslinking applications. Its key properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 3,3'-(Ethane-1,2-diylbis(oxy))dipropanoic acid | [2] |

| Synonyms | COOH-PEG2-COOH, Dicarboxylic acid PEG2 | [2] |

| CAS Number | 19364-66-0 | [1][2][3] |

| Molecular Formula | C8H14O6 | [2][3] |

| Molecular Weight | 206.19 g/mol | [2][3] |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or colorless oil | |

| Solubility | Soluble in water, DMF, DMSO | [2][3] |

| Storage | -20°C for long-term storage | [3] |

Mechanism of Action and Experimental Workflow

The carboxylic acid groups of this compound are not inherently reactive towards amines. They require activation, typically through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxyl groups to form a more reactive NHS ester, which then readily reacts with primary amines to form a stable amide bond.[6][7][8]

General Experimental Workflow for Bioconjugation

The following diagram illustrates the general workflow for crosslinking two amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) using this compound.

Key Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic drug to an antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC.[1]

PROTACs (Proteolysis Targeting Chimeras)

This compound is a commonly used linker in the synthesis of PROTACs.[9][10][11][12] It connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[9][10][11][12] The flexibility and hydrophilicity of the PEG linker are crucial for the proper orientation of the two ligands and the overall efficacy of the PROTAC.[12]

PROTAC Synthesis Workflow

The following diagram illustrates a simplified workflow for the synthesis of a PROTAC using this compound.

Quantitative Data

While specific quantitative data for the crosslinking efficiency of this compound is not extensively available in peer-reviewed literature, the benefits of PEGylation on bioconjugates are well-documented.

Impact of PEGylation on Pharmacokinetics

| Parameter | Effect of PEGylation | Magnitude of Effect (Example) | References |

| Circulation Half-Life | Increased | 5 to 100-fold increase | [13] |

| Renal Clearance | Decreased | Significant reduction for molecules below the renal filtration threshold | [1][] |

| Solubility | Increased | Can significantly improve the aqueous solubility of hydrophobic molecules | [1][15] |

| Immunogenicity | Decreased | PEG chains can shield epitopes from the immune system | [2] |

Stability of the Formed Amide Bond

The amide bond formed upon successful crosslinking is highly stable under physiological conditions.

| Condition | Stability | Notes | References |

| Physiological pH (7.4) | Highly Stable | Considered practically irreversible under typical ambient conditions. | [16] |

| Acidic Conditions | Generally Stable | Cleavage typically requires strong acidic conditions and elevated temperatures. | [17][18] |

| Basic Conditions | Generally Stable | Hydrolysis can occur under strong basic conditions. | [16] |

Detailed Experimental Protocols

The following are representative protocols for the use of this compound. Optimal conditions may vary depending on the specific molecules being conjugated and should be determined empirically.

Protocol for Crosslinking Two Proteins

This protocol describes a two-step method for crosslinking two different proteins.

Materials:

-

This compound

-

Protein 1 (in amine-free buffer, e.g., MES, pH 4.5-6.0)

-

Protein 2 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting columns

Procedure:

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Add EDC and Sulfo-NHS to final concentrations of 20 mM and 50 mM, respectively.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation to Protein 1:

-

Add the activated this compound solution to Protein 1 at a 10- to 50-fold molar excess.

-

Incubate for 30 minutes to 2 hours at room temperature.

-

Remove excess crosslinker and byproducts using a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Protein 2:

-

Add Protein 2 to the purified Protein 1-linker conjugate at an equimolar ratio.

-

Incubate for 2 hours at room temperature.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and unconjugated proteins.

-

Protocol for Characterization by Mass Spectrometry

This protocol outlines the general steps for preparing a crosslinked protein sample for analysis by mass spectrometry to identify crosslinked peptides.

Materials:

-

Crosslinked protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using a C18 desalting spin column according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software to identify the crosslinked peptides from the resulting data.

-

Conclusion

This compound is a highly effective and versatile homobifunctional crosslinker for a wide range of applications in research and drug development. Its hydrophilic PEG spacer imparts favorable physicochemical properties to the resulting conjugates, including enhanced solubility and extended in vivo half-life. The straightforward and well-characterized EDC/NHS activation chemistry allows for the efficient and controlled formation of stable amide bonds with amine-containing molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to advance their work in areas such as targeted drug delivery, proteomics, and the development of novel therapeutics.

References

- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, 19364-66-0 | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 15. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. | Semantic Scholar [semanticscholar.org]

The Cornerstone of Targeted Protein Degradation: An In-depth Technical Guide to PEG-based PROTAC Linkers

For Immediate Release